molecular formula C21H23N3O5S B2822047 2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 378218-29-2

2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2822047
CAS RN: 378218-29-2
M. Wt: 429.49
InChI Key: PVRGYCALBXNRTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple ring systems suggests that it may have a rigid, three-dimensional structure. The electron-withdrawing nitro group could influence the electronic properties of the molecule, potentially making it a good candidate for certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro and amide groups could make this compound soluble in polar solvents . Its melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure.

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis and characterization of nitroaromatic compounds, including derivatives similar to the mentioned chemical, have been a subject of study. These compounds are synthesized and characterized using spectroscopic techniques such as infrared and NMR spectroscopy, and their structures determined by X-ray diffraction. The presence of electroactive nitro groups in these compounds is important for their biological activity, indicating a potential for development as anti-leishmanial drugs Dias et al., 2015.

Chemical Reactivity and Derivative Synthesis

Another area of research focuses on the reactivity of similar compounds toward various nucleophiles, leading to the synthesis of a wide range of heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings open pathways for generating diverse chemical libraries from a common precursor Mohareb et al., 2004.

Biological Activity

The synthesis of thiophene derivatives from similar compounds has been linked to a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. This suggests potential applications in drug development for treating various conditions Amr et al., 2010.

Antimicrobial and Docking Studies

Research has also extended into antimicrobial evaluations and docking studies of thiophene-2-carboxamide derivatives, highlighting their potential as antimicrobial agents. The synthesis route involves multiple steps, starting from basic precursors to complex derivatives, illustrating the compound's versatility in medicinal chemistry Talupur et al., 2021.

Fluorescent Response and Chemical Transformations

The functionalization of similar compounds to elicit a fluorescent response upon chemical transformation demonstrates their potential in developing fluorescent probes and materials science applications. Such compounds undergo specific reactions to become fluorescent, which can be utilized in sensing and imaging technologies Nishida et al., 2005.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19(13-5-3-6-14(11-13)24(27)28)23-21-18(16-8-1-2-9-17(16)30-21)20(26)22-12-15-7-4-10-29-15/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGYCALBXNRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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